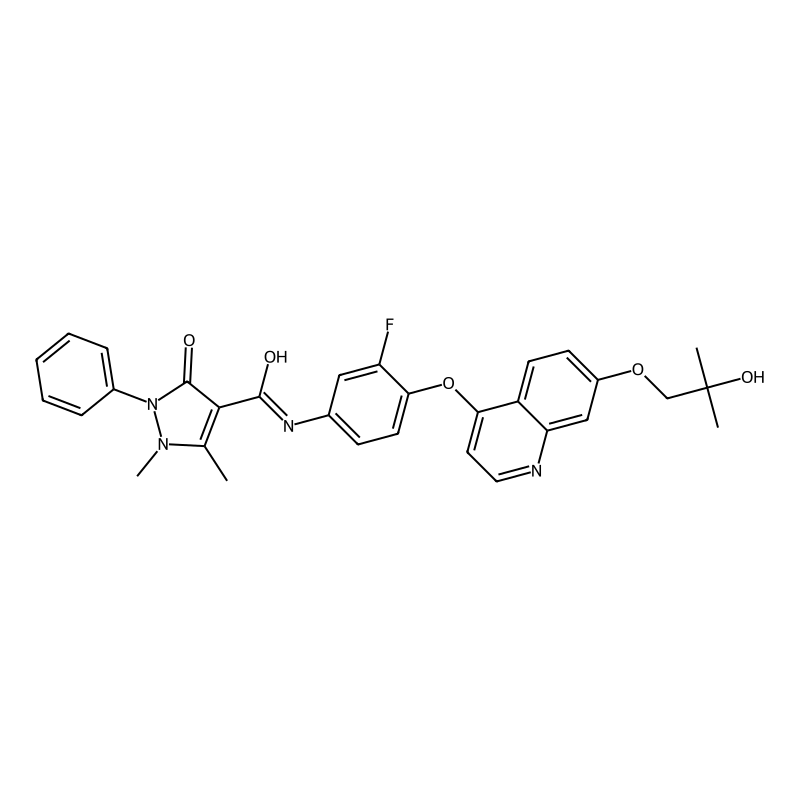

Ningetinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ningetinib is an orally available inhibitor of the receptor tyrosine kinases c-MET/hepatocyte growth factor receptor (HGFR), vascular endothelial growth factor receptor 2 (VEGFR2 KDR), Axl (UFO), Mer, and Fms-like tyrosine kinase 3 (Flt3; CD135; STK1; FLK2), with antineoplastic activity. Upon administration, ningetinib binds to a variety of kinases, including c-Met, VEGFR2, Axl, Mer and Flt3, thereby inhibiting their signaling pathways. This inhibits growth, angiogenesis and metastasis of tumor cells that overexpress these kinases. c-Met, VEGFR2, Axl, Mer and Flt3 are overexpressed by many tumor cell types and play key roles in tumor cell proliferation, survival, invasion and metastasis.

NINGETINIB is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Ningetinib's Mechanism of Action and FLT3 Inhibition

Ningetinib exerts its anti-leukemic effects through several key mechanisms:

- Binding and Inhibition: Molecular docking suggests this compound functions as a type II FLT3 inhibitor, binding to the FLT3 receptor in its inactive conformation [1] [2]. This binding directly inhibits FLT3 phosphorylation and activation.

- Downstream Signaling Blockade: By inhibiting FLT3, this compound suppresses crucial downstream pro-survival and proliferation signaling pathways, including STAT5, AKT, and ERK [1] [2] [3].

- Cellular Effects: This disruption in signaling leads to a cascade of anti-cancer effects: inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis (programmed cell death) in FLT3-ITD driven AML cells [1] [3].

The following diagram illustrates how FLT3-ITD mutations drive leukemia progression and where this compound intervenes.

This compound inhibits constitutively active FLT3 signaling in AML.

Quantitative Activity Against FLT3 Mutations

This compound's potency was evaluated across various FLT3 mutations, demonstrating its ability to overcome resistance. The data is summarized in the table below.

| Cell Line / Model | FLT3 Mutation Type | Experimental Finding | Key Implication |

|---|---|---|---|

| MV4-11 & MOLM13 cells [1] | FLT3-ITD | Inhibited proliferation, induced apoptosis, blocked cell cycle | Potent activity against primary driver mutation |

| Ba/F3 & MOLM13 cells [1] [2] | FLT3-ITD-F691L ("Gatekeeper") | Effective inhibition of cell proliferation | Overcomes common resistance to other FLT3 inhibitors |

| Mouse Leukemia Models [1] [2] [3] | FLT3-ITD & FLT3-ITD-F691L | Superior survival benefit vs. gilteritinib & quizartinib | Significant efficacy in vivo, surpassing standard therapies |

| Patient-derived primary cells [1] [2] [3] | FLT3-ITD | Exhibited anti-leukemia activity | Potential for clinical translation |

Detailed Experimental Protocols

The key experiments validating this compound's efficacy used the following detailed methodologies.

Cell Viability Assay (Proliferation)

- Purpose: To determine the inhibitory concentration (IC50) of this compound on cell proliferation.

- Cell Seeding: 3 × 10³ cells per well in 96-well plates, in 100 µL of medium [1] [2].

- Drug Treatment: Cells treated with a range of this compound concentrations in triplicate for 48 hours [1] [2].

- Viability Measurement: Proliferation assessed using CellTiter-Glo 2.0 reagent, which measures ATP as a proxy for metabolically active cells. Luminescence is recorded [1] [2].

- Data Analysis: Data is normalized to untreated control wells. Dose-response curves are generated, and IC50 values are calculated using non-linear regression analysis in software such as GraphPad Prism [1] [2].

Apoptosis Analysis

- Purpose: To quantify the proportion of cells undergoing drug-induced programmed cell death.

- Cell Preparation: 2.0 × 10⁵ cells/mL are seeded in 6-well plates and treated with DMSO or this compound for 24-48 hours [1] [2].

- Staining: Cells are stained using an Annexin V/propidium iodide (PI) kit. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptosis, while PI stains cells with compromised membrane integrity (late apoptosis/necrosis) [1] [2].

- Detection & Analysis: Stained cells are analyzed by flow cytometry to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [1].

Signaling Pathway Analysis (Immunoblot)

- Purpose: To confirm the direct target engagement of this compound and its functional effect on downstream signaling.

- Cell Treatment & Lysis: Cells are treated with this compound and then lysed to extract total protein [1] [2].

- Gel Electrophoresis & Transfer: Proteins are separated by molecular weight using SDS-PAGE and transferred to a membrane [1].

- Antibody Probing: The membrane is probed with specific primary antibodies against proteins of interest: total FLT3, phosphorylated FLT3, and downstream targets like STAT5, AKT, and ERK, along with their phosphorylated forms. A loading control antibody is used for normalization [1] [2].

- Detection: Target proteins are visualized using secondary antibodies conjugated to a detection system, confirming the inhibition of FLT3 phosphorylation and subsequent downregulation of its key signaling pathways [1] [2].

The experimental workflow from in vitro assays to in vivo validation is summarized below.

Workflow for evaluating this compound's efficacy from cellular assays to in vivo models.

Conclusion for Research and Development

This compound represents a promising candidate in the FLT3 inhibitor landscape. Its pre-clinical profile is particularly notable for its activity against the F691L gatekeeper mutation, a common and challenging resistance mechanism to existing therapies like gilteritinib and quizartinib [1] [2]. As a multi-kinase inhibitor targeting c-MET, VEGFR2, and AXL, it may also modulate the tumor microenvironment, though this is more relevant in solid tumors [4]. The compound provides a potential new option for treating resistant FLT3-mutated AML, warranting further clinical investigation.

References

- 1. , a novel this compound , overcomes secondary drug... FLT 3 inhibitor [biosignaling.biomedcentral.com]

- 2. This compound, a novel FLT3 inhibitor, overcomes secondary ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel FLT3 inhibitor, overcomes secondary ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [mycancergenome.org]

Ningetinib targets c-Met VEGFR2 Axl IC50

Primary Targets and Inhibitory Activity

The table below summarizes the primary kinase targets of Ningetinib and its half-maximal inhibitory concentration (IC50) values, which indicate its potency [1] [2] [3].

| Target Kinase | Reported IC50 Values | Experimental Context |

|---|---|---|

| Axl | < 1.0 nM [1] - 1.0 nM [2] [3] | Cell-free assay [1] |

| VEGFR2 | 1.9 nM [1] [2] [3] | Cell-free assay [1] |

| c-Met | 6.7 nM [1] [2] [3] | Cell-free assay [1] |

| FLT3 | Information from functional cellular assays [4] [5] | Cell-based assays [4] |

This compound exhibits multi-kinase inhibition beyond its primary targets, also showing activity against Mer and FLT3 [5]. In functional cell-based assays, it inhibited HGF- and VEGF-stimulated HUVEC proliferation and microvascular angiogenesis in rat aortic rings [1] [2].

Experimental Evidence and Protocols

Key experimental findings and methodologies from research studies provide evidence for this compound's activity.

In Vitro Functional Assays

- Cell Viability Assay: Cells are seeded in 96-well plates and treated with a concentration gradient of this compound. After incubation, cell viability is measured using a luminescence-based assay to calculate the IC50 value [4].

- Apoptosis and Cell Cycle Analysis: Cells treated with this compound are stained with Annexin V and analyzed by flow cytometry to quantify apoptosis. For cell cycle analysis, DNA content is stained with propidium iodide and analyzed by flow cytometry [4].

- Immunoblot Assay: Treated cells are lysed, and proteins are separated by electrophoresis, transferred to a membrane, and probed with antibodies against target proteins and downstream signaling molecules to confirm pathway inhibition [4] [6].

Key In Vitro and In Vivo Findings

- In Vitro: this compound inhibited proliferation, induced apoptosis, and blocked the cell cycle in FLT3-ITD mutant AML cell lines. It bound to FLT3 and inhibited its downstream signaling pathways, including STAT5, AKT, and ERK [4].

- In Vivo: In a U87MG glioblastoma xenograft model, an oral dose of this compound (20 mg/kg/day) significantly prolonged survival. A single dose also potently inhibited phosphorylation of c-Met and its downstream effectors in tumors [1] [2]. In FLT3-ITD and FLT3-ITD-F691L mouse leukemia models, it showed superior survival benefits compared to gilteritinib and quizartinib [4].

Signaling Pathways and Experimental Workflow

This compound exerts its effects by inhibiting key receptor tyrosine kinases and their downstream signaling cascades. The following diagram illustrates these pathways and a typical workflow for experimental validation.

This diagram illustrates how this compound inhibits multiple RTKs, blocking key downstream pathways like PI3K/AKT and MAPK/ERK to produce anti-tumor effects, alongside typical experimental workflows for validation.

Conclusion for Researchers

This compound is a promising multi-kinase inhibitor with potent activity against c-Met, VEGFR2, Axl, and FLT3. Its ability to potentially overcome resistance mutations in FLT3 positions it as a candidate for further development in AML and solid tumors.

References

- 1. | TAM Receptor | VEGFR | this compound - c /HGFR | TargetMol Met [targetmol.com]

- 2. | tyrosine kinase inhibitor (TKI) | CAS 1394820-69-9 | Buy... This compound [invivochem.com]

- 3. This compound | c-Met inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. This compound, a novel FLT3 inhibitor, overcomes secondary ... [pmc.ncbi.nlm.nih.gov]

- 5. | this compound / MET inhibitor | Probechem Biochemicals AXL [probechem.com]

- 6. Targeted dual inhibition of c‐Met/VEGFR2 signalling by ... [pmc.ncbi.nlm.nih.gov]

FLT3-ITD Signaling Pathway & Ningetinib Inhibition

The following diagram maps the core FLT3-ITD signaling pathway and the points where Ningetinib exerts its inhibitory effect.

FLT3-ITD signaling and this compound inhibition.

Quantitative Activity of this compound

The potency of this compound was evaluated in various cellular models. The data is summarized from the search results [1] [2].

Table 1: Anti-proliferative Activity (IC₅₀) of this compound in Cell Lines

| Cell Line / Model | FLT3 Mutation Status | This compound IC₅₀ (Approx.) | Comparison: Gilteritinib IC₅₀ |

|---|---|---|---|

| MOLM-13 | FLT3-ITD | Low nanomolar range | Not specified in detail |

| MV4-11 | FLT3-ITD | Low nanomolar range | Not specified in detail |

| Ba/F3 | FLT3-ITD-F691L (Gatekeeper) | Effective inhibition | Superior to Gilteritinib and Quizartinib |

Key Findings from the Data:

- Effectiveness against FLT3-ITD: this compound demonstrated potent anti-proliferative effects in human AML cell lines harboring the FLT3-ITD mutation (e.g., MOLM-13, MV4-11) [1].

- Overcoming Resistance: A critical finding is that this compound remained effective in models with the F691L "gatekeeper" mutation, a common mechanism of resistance to other FLT3 inhibitors like Gilteritinib and Quizartinib. In vivo mouse model studies showed this compound significantly prolonged survival compared to these drugs [1].

- Mechanism of Action: Molecular docking suggests this compound is a type II inhibitor, binding to the inactive conformation of the FLT3 kinase domain. It inhibits FLT3 autophosphorylation and its key downstream signaling pathways, including STAT5, AKT, and ERK, leading to cell cycle arrest and apoptosis [1] [2].

Detailed Experimental Protocols

The following methodologies are critical for validating this compound's efficacy and mechanism of action [1] [2].

Cell Viability and Proliferation Assay

- Purpose: To determine the concentration of this compound that inhibits 50% of cell proliferation (IC₅₀).

- Protocol:

- Cell Seeding: Seed cells (e.g., MOLM-13, MV4-11, or engineered Ba/F3 lines) in 96-well plates at a density of 3,000 cells per well in 100 µL of culture medium.

- Drug Treatment: Treat the cells with a range of concentrations of this compound, Gilteritinib, or Quizartinib. A DMSO vehicle control is essential.

- Incubation: Incubate the plates for 48 hours in a humidified incubator at 37°C with 5% CO₂.

- Viability Measurement: Add CellTiter-Glo 2.0 reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which indicates metabolically active cells.

- Data Analysis: Measure luminescence. Normalize data from drug-treated wells to the DMSO control wells (defined as 100% viability). Use software like GraphPad Prism to generate dose-response curves and calculate IC₅₀ values.

Immunoblotting (Western Blot) Analysis

- Purpose: To verify the inhibition of FLT3 phosphorylation and its downstream signaling pathways.

- Protocol:

- Cell Treatment and Lysis: Treat FLT3-ITD positive cells (e.g., MV4-11, MOLM13) with this compound for a predetermined time (e.g., 2-4 hours). Harvest cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Separation and Transfer: Separate equal amounts of total protein by SDS-PAGE gel electrophoresis and transfer onto a nitrocellulose or PVDF membrane.

- Antibody Incubation: Block the membrane and then incubate with specific primary antibodies against:

- Targets: p-FLT3, total FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK.

- Loading Control: β-Actin or GAPDH.

- Detection: Incubate with appropriate HRP-conjugated secondary antibodies. Use enhanced chemiluminescence (ECL) substrate and detect signals using a chemiluminescence imager. A reduction in phosphorylated protein levels indicates successful pathway inhibition.

In Vivo Efficacy Study in Mouse Models

- Purpose: To assess the survival benefit and anti-leukemic activity of this compound in a live animal model.

- Protocol:

- Model Generation: Generate a leukemia model by transplanting murine Ba/F3 cells expressing FLT3-ITD or FLT3-ITD-F691L, or human MOLM13 cells into immunodeficient mice.

- Drug Administration: Once leukemia is established, randomize mice into treatment groups. Administer this compound, Gilteritinib, Quizartinib, or a vehicle control via oral gavage.

- Formulation:

- This compound/Gilteritinib: Dissolve in a solution of 5% DMSO, 35% PEG300, 10% Tween 80, and 50% sterile water.

- Quizartinib: Suspend in a 0.5% methylcellulose solution.

- Endpoint Monitoring: Monitor mouse survival as the primary endpoint. Other parameters can include monitoring leukemia burden in peripheral blood (e.g., via bioluminescent imaging if luciferase-expressing cells are used) and pathological examination of tissues post-mortem.

Key Insights for Researchers

- Promising Resistance Profile: this compound's ability to target the F691L gatekeeper mutation positions it as a strong candidate for treating relapsed/refractory AML where resistance to current TKIs has developed [1].

- Multi-Kinase Inhibitor: It's important to note that this compound was initially developed as a multi-kinase inhibitor (c-MET, VEGFR, AXL). Its activity against FLT3 may offer broader therapeutic potential but also warrants careful investigation of off-target effects [1] [2].

- Clinical Translational Gap: While the pre-clinical data is compelling, note that this compound is currently in clinical trials for solid tumors. Its efficacy in AML patients remains to be conclusively established in clinical trials [1].

References

Ningetinib in vitro cell proliferation assay results

In Vitro Cell Proliferation and Viability Assays

The core activity of ningetinib was evaluated using cell proliferation and viability assays, which measured the half-maximal inhibitory concentration (IC50) across various cell lines.

Table 1: IC50 Values of this compound in Various Cell Models [1] [2]

| Cell Line / Model | FLT3 Mutation Status | Reported IC50 Value |

|---|---|---|

| MV4-11 | ITD | 1.35 nM |

| MOLM-13 | ITD | 2.45 nM |

| Ba/F3 | ITD | 2.71 nM |

| Ba/F3 | ITD-F691L ("gatekeeper" mutation) | 7.83 nM |

| Ba/F3 | ITD-D835Y | 4.36 nM |

| Ba/F3 | ITD-D835V | 5.74 nM |

| Ba/F3 | ITD-Y842C | 3.91 nM |

| Primary patient-derived cells | ITD | Potent inhibition observed |

The results show that this compound is highly potent against FLT3-ITD mutations and maintains efficacy against common resistance-conferring mutations like F691L and D835 [1] [2].

Detailed Experimental Protocol

The search results provide a clear methodology for the key experiments cited above.

1. Cell Viability Assay Protocol [1] [2]

- Cell Seeding: Cells were seeded in 96-well plates at a density of 3 × 10³ cells per well in 100 µL of culture medium.

- Drug Treatment: The cells were treated with this compound in a range of concentrations. The drug was initially dissolved in DMSO, with the final concentration of DMSO in the culture medium kept below 0.1% to avoid solvent toxicity. Each concentration was tested in triplicate.

- Incubation: The treated cells were incubated for 48 hours.

- Viability Measurement: Cell viability was assessed using the CellTiter-Glo 2.0 Assay, a luminescent method that quantifies the amount of ATP present, which is directly proportional to the number of metabolically active cells.

- Data Analysis: Luminescence was measured. The viability of cells at each drug concentration was normalized to the viability of the untreated control cells (set at 100%). The IC50 values were calculated using non-linear regression analysis in software such as GraphPad Prism.

2. Apoptosis Assay Protocol [1]

- Cell Preparation: MV4-11 and MOLM13 cells (2.0 × 10⁵ cells/mL) were seeded in 6-well plates and treated with this compound or a DMSO control for 24-48 hours.

- Staining: After treatment, cells were harvested and stained using an Annexin V/propidium iodide (PI) Apoptosis Detection Kit.

- Analysis: The stained cells were analyzed by flow cytometry to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

3. Cell Cycle Assay Protocol [1]

- Cell Treatment and Fixation: Cells were harvested after 24 hours of this compound treatment, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

- Staining: The fixed cells were then stained with a solution containing propidium iodide (PI).

- Analysis: The DNA content of the stained cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly targeting the FLT3 protein and disrupting downstream signaling.

This compound inhibits mutant FLT3 and its downstream signaling pathways.

Immunoblot analyses confirmed that this compound treatment reduces phosphorylation of FLT3 and its key downstream effectors—STAT5, AKT, and ERK—thereby blocking proliferation and inducing apoptosis [1] [2] [3].

Key Findings and Significance for Researchers

For a research audience, the following points are particularly significant:

- Overcoming Resistance: The ability of this compound to inhibit the F691L "gatekeeper" mutation is a critical finding, as this is a common mechanism of resistance to other FLT3 inhibitors like gilteritinib and quizartinib [1] [2].

- Potential as a Type II Inhibitor: Molecular docking studies suggested that this compound functions as a type II FLT3 inhibitor, binding to the inactive conformation of the kinase [1] [2].

- Multi-Kinase Target Profile: It's important to note that this compound is a multi-kinase inhibitor. Its targets include c-MET, VEGFR2, and AXL, which may contribute to its overall antitumor profile but also warrant consideration for potential off-target effects [4].

References

- 1. This compound, a novel FLT3 inhibitor, overcomes secondary drug ... [biosignaling.biomedcentral.com]

- 2. This compound, a novel FLT3 inhibitor, overcomes secondary ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel FLT3 inhibitor, overcomes secondary ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [mycancergenome.org]

Ningetinib preclinical studies acute myeloid leukemia

Core Preclinical Findings on Ningetinib in AML

The table below summarizes the key antitumor activities and mechanisms of action of this compound as identified in the 2024 study [1].

| Aspect Investigated | Experimental Models Used | Key Findings |

|---|---|---|

| Anti-proliferative Activity | FLT3-ITD AML cell lines (e.g., MV4-11, MOLM13); Ba/F3 cells expressing various FLT3 mutations [1]. | This compound potently inhibited cell proliferation in FLT3-ITD driven cells [1]. |

| Mechanism of Action | Immunoblot assays, molecular docking, Cellular Thermal Shift Assay (CETSA) [1]. | This compound binds to FLT3, inhibits its auto-phosphorylation, and blocks downstream STAT5, AKT, and ERK pathways; suggested to be a type II FLT3 inhibitor [1]. |

| Induction of Apoptosis & Cell Cycle Arrest | Annexin V/PI staining and cell cycle analysis by flow cytometry [1]. | This compound treatment induced apoptosis and blocked the cell cycle in FLT3-ITD cell lines [1]. |

| Activity Against Resistance Mutations | Ba/F3 and MOLM13 cells engineered with the FLT3-ITD-F691L "gatekeeper" mutation [1]. | This compound overcame secondary drug resistance conferred by the F691L mutation, which confers resistance to gilteritinib and quizartinib [1]. |

| In Vivo Efficacy | Mouse leukemia models (Ba/F3-FLT3-ITD, MOLM13, and their F691L variants) [1]. | This compound significantly prolonged survival of mice compared to gilteritinib and quizartinib, showing superior anti-leukemia activity [1]. |

| Activity in Primary Patient Cells | Bone marrow samples from AML patients with FLT3-ITD mutations [1]. | This compound exhibited potent activity against primary leukemic cells from patients [1]. |

Detailed Experimental Protocols

For fellow researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in the study.

Cell Viability Assay (CCK-8)

- Purpose: To determine the inhibitory effect of this compound on cell proliferation.

- Procedure: Cells are seeded in 96-well plates and treated with a concentration gradient of this compound for 48 hours. Cell viability is assessed using the Cell Counting Kit-8 (CCK-8), which measures metabolic activity. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve [1].

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

- Purpose: To quantify the induction of apoptosis.

- Procedure: Cells are treated with this compound for 24-48 hours. They are then stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry. Annexin V-positive/PI-negative cells indicate early apoptosis, while Annexin V/PI-double positive cells indicate late apoptosis or necrosis [1].

Cell Cycle Analysis

- Purpose: To assess the impact of this compound on the cell cycle.

- Procedure: After 24 hours of this compound treatment, cells are harvested, fixed in 70% ethanol, and treated with RNase. The DNA is then stained with Propidium Iodide (PI) and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) [1].

Western Blot (Immunoblot) Analysis

- Purpose: To evaluate the effect of this compound on protein phosphorylation and signaling pathways.

- Procedure: Protein lysates are extracted from treated cells. After separation by SDS-PAGE and transfer to a membrane, specific antibodies are used to detect total and phosphorylated levels of FLT3, STAT5, AKT, and ERK. This confirms the inhibition of the target and its downstream pathways [1].

Molecular Docking

- Purpose: To predict the binding mode of this compound to the FLT3 protein.

- Procedure: A computational model of the FLT3 kinase domain is used. The this compound structure is docked into the binding pocket, suggesting that it binds to the inactive conformation of FLT3, characteristic of a type II inhibitor [1].

In Vivo Efficacy Study

- Purpose: To evaluate the survival benefit of this compound in a live animal model.

- Procedure: Mice are transplanted with leukemia cells (e.g., MOLM13 or Ba/F3-FLT3-ITD-F691L). After leukemia establishment, mice are treated with this compound, gilteritinib, quizartinib, or a vehicle control. The primary endpoint is overall survival, which is tracked and compared between the groups [1].

This compound's Signaling Pathway Inhibition in FLT3-ITD AML

The following diagram illustrates the proposed mechanism of action of this compound, summarizing how it targets the constitutively active FLT3-ITD mutant and its downstream signaling cascades.

This compound binds FLT3-ITD, inhibiting key survival and proliferation pathways [1].

Interpretation of Key Findings and Future Directions

- Overcoming Drug Resistance: The most significant finding is this compound's activity against the F691L "gatekeeper" mutation [1]. This mutation is a common resistance mechanism for several FLT3 inhibitors, making this compound a promising candidate for treating relapsed/refractory AML.

- Comparison with Standard Care: The study directly compared this compound with clinically approved drugs gilteritinib and quizartinib, demonstrating superior efficacy in preclinical models, particularly against F691L-mutant leukemia [1].

- Clinical Translation: It is important to note that while these preclinical results are compelling, this compound's efficacy and safety in humans with AML are not yet established. The compound was initially developed for solid tumors and is in early-phase clinical trials for that purpose [1]. Further investigation is required to advance its application in AML.

References

Ningetinib clinical trial status phase I investigations

Completed Phase I Clinical Trial

The first-in-human Phase I trial for ningetinib has been completed in patients with advanced solid tumors.

- Clinical Trial Identifier: NCT04577703 [1]

- Recruitment Status: Completed [1]

- Conditions: Advanced Solid Tumors [1]

- Sponsor: Sunshine Lake Pharma Co., Ltd. [1]

- Start Date: February 2014 [1]

Ongoing Clinical Trials Beyond Phase I

Based on current clinicaltrials.gov records, this compound has progressed into later-phase trials for specific cancer types.

| Condition | Trial Phase | Status | NCT Identifier |

|---|---|---|---|

| Advanced NSCLC [1] | Phase 2 | Not yet recruiting [1] | NCT04992858 [1] |

| Multiple Myeloma [1] | Phase 1/2 | Active, not recruiting [1] | NCT03975907 [1] |

Preclinical Profile and Key Experimental Data

Primary Targets and Inhibitory Concentration (IC50)

This compound is a potent, orally bioavailable tyrosine kinase inhibitor. The following table summarizes its half-maximal inhibitory concentration (IC50) against its primary targets from cell-free assays [1].

| Target | IC50 (nM) |

|---|---|

| AXL [1] | < 1.0 |

| VEGFR2 (KDR) [1] | 1.9 |

| c-Met [1] | 6.7 |

Key Findings from Phase Ib Trial in EGFR-Mutant NSCLC

A Phase Ib trial (NCT03758287) investigated this compound plus gefitinib in patients with EGFR-mutant, T790M-negative advanced NSCLC who failed prior EGFR-TKI therapy [2].

- Patient Demographics: The trial enrolled 108 heavily pretreated patients; 69.4% were in the third-line setting or beyond, and 36.1% had progressed on third-generation EGFR-TKIs [2].

- Efficacy: The combination showed a modest objective response rate (ORR) in biomarker-unselected patients but higher efficacy in selected patients. The ORR was 41.2% in patients with high MET and AXL expression, and 52.9% in those with MET amplification [2].

- Conclusion: The regimen demonstrated clinical activity and was well-tolerated, supporting further evaluation of dual Axl/EGFR targeting [2].

Novel Preclinical Application in Acute Myeloid Leukemia (AML)

Recent research identified this compound as a novel FLT3 inhibitor, showing potent activity against FLT3-ITD mutations and the gatekeeper resistance mutation F691L [3] [4] [5].

- In Vitro Methods: Cell proliferation, apoptosis, and immunoblot assays were performed on AML cell lines and Ba/F3 cells expressing FLT3 mutations. Molecular docking and Cellular Thermal Shift Assay (CETSA) validated drug-target interaction [3] [4].

- In Vivo Methods: Anti-leukemic activity was assessed in mouse xenograft models generated from Ba/F3 and MOLM13 cells expressing FLT3-ITD or FLT3-ITD-F691L [3] [4].

- Key Results: this compound inhibited cell proliferation, induced apoptosis, and blocked FLT3 downstream signaling. It showed superior survival benefit compared to gilteritinib and quizartinib in mouse models, including those with the F691L resistance mutation [3] [4] [5].

Mechanism of Action and Signaling Pathway

This compound exerts antitumor effects by inhibiting multiple receptor tyrosine kinases. The following diagram illustrates its core mechanism of action and downstream effects based on preclinical evidence.

This compound inhibits key oncogenic drivers to suppress tumor growth and survival. Its multikinase targeting profile underpins its utility in overcoming resistance to targeted therapies.

Future Research and Development Directions

- Overcoming Drug Resistance: The potent activity against the FLT3-F691L gatekeeper mutation positions this compound as a promising candidate for treating resistant AML, warranting clinical validation [3] [4].

- Biomarker-Driven Therapy: Efficacy in NSCLC was enhanced in patients with MET/AXL dysregulation, highlighting the need for companion diagnostics to identify responsive patient populations [2] [6].

- Broad Therapeutic Potential: Preclinical data suggests potential application in other malignancies driven by c-Met, AXL, VEGFR2, or FLT3 [3] [1].

References

- 1. This compound | c-Met inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound plus gefitinib in EGFR-mutant non-small-cell ... [sciencedirect.com]

- 3. This compound, a novel FLT3 inhibitor, overcomes secondary drug ... [biosignaling.biomedcentral.com]

- 4. This compound, a novel FLT3 inhibitor, overcomes secondary ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel FLT3 inhibitor, overcomes secondary ... [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Axl Inhibition and Immune Checkpoint Blockade ... [pmc.ncbi.nlm.nih.gov]

Ningetinib in FLT3-Mutated AML: Comprehensive Experimental Protocols and Mechanistic Insights

Introduction and Biological Context

FLT3-ITD mutations represent one of the most frequent genetic alterations in acute myeloid leukemia (AML), occurring in approximately 25-30% of newly diagnosed cases and conferring poor prognosis due to enhanced leukemic cell survival, proliferation, and resistance to conventional therapies [1] [2]. These internal tandem duplications within the juxtamembrane domain of the FLT3 receptor lead to constitutive ligand-independent activation of its tyrosine kinase activity, resulting in hyperactivation of downstream signaling pathways including STAT5, AKT, and ERK, which drive leukemogenesis [1] [2]. Despite the development of targeted FLT3 inhibitors such as gilteritinib and quizartinib, which have improved outcomes for patients with FLT3-mutated AML, the emergence of drug resistance—particularly through on-target mutations like the "gatekeeper" F691L mutation—remains a substantial clinical challenge [1] [2].

Ningetinib is an investigational small molecule tyrosine kinase inhibitor that was initially developed for solid tumors but has recently demonstrated significant preclinical activity against FLT3-mutated AML, including variants with resistance-conferring mutations [1] [2]. Molecular docking studies suggest that this compound functions as a type II FLT3 inhibitor, binding to the inactive conformation of the kinase domain [1]. This binding mode may contribute to its ability to overcome resistance mutations that diminish the efficacy of other FLT3-targeted agents. This compound has shown superior anti-leukemic activity compared to existing clinical FLT3 inhibitors in both in vitro and in vivo models, positioning it as a promising candidate for further development in AML therapeutics [1] [2].

Cell Viability Assay Protocol

The cell viability assay is a fundamental method for evaluating the anti-proliferative effects of this compound on FLT3-mutated AML cells. This protocol provides a standardized approach for assessing compound efficacy across various cellular models.

Materials and Reagents

- Cell Lines: FLT3-ITD-positive AML cell lines (MV4-11, MOLM-13), Ba/F3 cells expressing various FLT3 mutations (FLT3-ITD, FLT3-ITD-F691L, FLT3-ITD-D835Y, FLT3-ITD-D835V, FLT3-ITD-Y842C), and additional human leukemia cell lines as controls (K562, HL-60, OCI-AML2, OCI-AML3, U937, THP-1) [1] [2].

- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin [1] [2].

- Compound Preparation: this compound (TargetMol) dissolved in DMSO to create a 10 mM stock solution, stored at -20°C. Further dilutions should be prepared in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% [1] [2].

- Viability Assay Reagent: CellTiter-Glo 2.0 Cell Viability Assay (Promega) [1] [2].

- Equipment: 96-well white-walled tissue culture plates, multichannel pipettes, plate shaker, luminescence plate reader (e.g., VICTOR Nivo instrument) [1] [2].

Experimental Procedure

- Cell Seeding: Harvest exponentially growing cells and prepare a suspension of 3 × 10⁴ cells/mL in complete culture medium. Seed 100 μL of this suspension (3,000 cells/well) into 96-well plates [1] [2].

- Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve the desired concentration range (typically 0.1 nM to 1 μM). After 24 hours of cell seeding, add 100 μL of each drug concentration to the wells in triplicate. Include vehicle control wells (0.1% DMSO) and blank wells (medium only) [1] [2].

- Incubation: Incub the plates at 37°C in a humidified 5% CO₂ atmosphere for 48 hours [1] [2].

- Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo 2.0 reagent to each well. Mix contents on a plate shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize luminescence signal. Measure luminescence using a plate reader [1] [2].

Data Analysis

- Normalization: Normalize the luminescence values of treated wells to the mean value of vehicle control wells (set as 100% viability) [1] [2].

- Dose-Response Curves: Plot normalized viability against the logarithm of drug concentration using GraphPad Prism software [1] [2].

- IC₅₀ Calculation: Fit the data using nonlinear regression analysis (sigmoidal dose-response curve fitting) to determine the half-maximal inhibitory concentration (IC₅₀) [1] [2].

Table 1: Example IC₅₀ Values of this compound in FLT3-Mutated Cellular Models

| Cell Line / Model | FLT3 Mutation Status | This compound IC₅₀ (nM) | Comparative Drugs |

|---|---|---|---|

| MV4-11 | ITD | <10 nM | Gilteritinib: <10 nM |

| MOLM-13 | ITD | <10 nM | Quizartinib: <10 nM |

| Ba/F3-FLT3-ITD | ITD | <10 nM | Gilteritinib: <10 nM |

| Ba/F3-FLT3-ITD-F691L | ITD with gatekeeper mutation | ~10-50 nM | Gilteritinib: >100 nM |

| Primary AML cells | ITD | Variable based on sample | Patient-dependent |

Key Experimental Results

Efficacy Against Resistance Mutations

This compound has demonstrated remarkable potency against FLT3-ITD mutations, including the challenging gatekeeper F691L mutation which confers resistance to many existing FLT3 inhibitors [1]. In comprehensive preclinical studies, this compound showed superior activity compared to gilteritinib and quizartinib in Ba/F3 cells expressing FLT3-ITD-F691L mutations, with IC₅₀ values in the nanomolar range compared to significantly higher IC₅₀ values for the comparator drugs [1]. This ability to overcome the gatekeeper mutation represents a significant potential advantage for addressing clinical resistance in FLT3-mutated AML.

Activity in Primary Patient Samples

The translational relevance of this compound was confirmed through experiments using patient-derived primary cells harboring FLT3-ITD mutations [1]. Bone marrow mononuclear cells isolated from AML patients with FLT3-ITD mutations showed significant reduction in viability when treated with this compound ex vivo [1]. These findings support the potential clinical utility of this compound for patients with FLT3-mutated AML, including those who have developed resistance to current FLT3-targeted therapies.

Table 2: Comprehensive In Vitro Characterization of this compound in AML Models

| Experimental Assessment | Key Findings | Significance |

|---|---|---|

| Cell Viability Inhibition | IC₅₀ values in low nanomolar range across FLT3-ITD+ cell lines | Potent anti-leukemic activity at clinically achievable concentrations |

| Apoptosis Induction | Dose-dependent increase in Annexin V+/PI+ cells; activation of caspase cascade | Direct induction of programmed cell death in leukemic cells |

| Cell Cycle Arrest | Blockade in G1 phase with reduced S phase entry | Inhibition of proliferative capacity |

| Downstream Signaling Modulation | Inhibition of phospho-FLT3, STAT5, AKT, and ERK | Suppression of oncogenic signaling pathways |

| Primary Patient Cell Activity | Efficacy in bone marrow samples from FLT3-ITD+ AML patients | Translational relevance for clinical application |

Additional Supporting Protocols

Apoptosis Analysis by Flow Cytometry

The assessment of this compound-induced apoptosis provides crucial information about its mechanism of anti-leukemic action.

- Procedure: Seed MV4-11 or MOLM-13 cells at 2.0 × 10⁵ cells/mL in 6-well plates. Treat with this compound at various concentrations (1-100 nM) or vehicle control (DMSO) for 24-48 hours. Harvest cells, wash with cold PBS, and stain using an Annexin V/propidium iodide (PI) Apoptosis Detection Kit according to manufacturer's instructions. Analyze by flow cytometry within 1 hour of staining [1].

- Data Interpretation: Quadrant analysis should distinguish viable cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺) [1].

Cell Cycle Analysis

Understanding the effect of this compound on cell cycle progression provides insights into its anti-proliferative mechanisms.

- Procedure: Treat MV4-11 and MOLM-13 cells with this compound for 24 hours. Harvest cells, wash with cold PBS, and fix in 70% ethanol at -20°C overnight. Following fixation, wash cells and stain with propidium iodide solution containing RNase A. Analyze DNA content by flow cytometry and determine cell cycle distribution using appropriate software (e.g., ModFit) [1].

Immunoblot Analysis of Signaling Pathways

Evaluation of FLT3 signaling pathway inhibition provides mechanistic confirmation of this compound's target engagement.

- Procedure: Treat FLT3-ITD+ cells with this compound for 2-6 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to PVDF membranes, and block with 5% BSA. Incubate with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-AKT, total AKT, phospho-ERK, total ERK, and loading control (β-actin). Detect using appropriate HRP-conjugated secondary antibodies and enhanced chemiluminescence reagent [1].

Research Applications and Translational Implications

The comprehensive preclinical data on this compound supports several promising research directions and potential clinical applications. The ability to overcome gatekeeper mutations positions this compound as a potential therapeutic option for patients who have developed resistance to current FLT3 inhibitors [1]. Additionally, the multi-kinase inhibitory profile of this compound—which includes activity against c-MET, VEGFR, and AXL—suggests potential utility in addressing heterogeneous resistance mechanisms that often involve alternative pathway activation [1] [2].

Future research directions should focus on combination strategies with conventional chemotherapy or other targeted agents, evaluation of this compound in minimal residual disease settings, and investigation of its efficacy in central nervous system involvement of AML [1]. The favorable pharmacokinetics and safety profile observed in solid tumor clinical trials provides a foundation for accelerated development in AML indications [1] [2].

Visual Overviews

Experimental Workflow for this compound Evaluation

This compound Mechanism of Action in FLT3-ITD+ AML

Conclusion

The comprehensive experimental protocols outlined in this document provide a robust framework for evaluating the anti-leukemic activity of this compound in FLT3-mutated AML models. The collected preclinical evidence demonstrates that this compound possesses potent and selective inhibition against FLT3-ITD mutations, including the challenging gatekeeper F691L mutation that confers resistance to currently available FLT3 inhibitors. The detailed methodologies for cell viability assessment, apoptosis detection, cell cycle analysis, and signaling pathway evaluation enable rigorous investigation of this compound's mechanisms of action. These standardized protocols support the continued development of this compound as a promising therapeutic candidate for FLT3-mutated AML, particularly in addressing the critical clinical challenge of treatment resistance.

References

Comprehensive Application Notes and Protocols: Flow Cytometry Analysis of Ningetinib-Induced Apoptosis in Acute Myeloid Leukemia

Introduction to Ningetinib and Its Therapeutic Potential

This compound is an investigational small molecule tyrosine kinase inhibitor (TKI) that has recently demonstrated significant potential for the treatment of acute myeloid leukemia (AML), particularly in cases harboring FLT3-ITD mutations. Originally developed for solid tumors and currently in phase I clinical trials for lung cancer, this compound has shown promising anti-leukemic activity in preclinical models by targeting FMS-like tyrosine kinase 3 (FLT3) signaling pathways. Research indicates that this compound effectively inhibits cell proliferation, blocks cell cycle progression, and induces apoptosis in FLT3-ITD mutant AML cell lines, including those with secondary resistance mutations such as the "gatekeeper" F691L mutation that often confers resistance to existing FLT3 inhibitors like gilteritinib and quizartinib.

The significance of apoptosis detection in evaluating this compound's mechanism of action cannot be overstated, as programmed cell death represents a key endpoint for assessing therapeutic efficacy in AML. Flow cytometry has emerged as the technology of choice for apoptosis detection due to its ability to perform multiparameter measurements, analyze individual cells, and rapidly process thousands of cells per second, overcoming sensitivity limitations of traditional bulk techniques like fluorimetry or Western blot. This application note provides detailed protocols for quantifying this compound-induced apoptosis using flow cytometry, enabling researchers in pharmaceutical development and hematological oncology to rigorously evaluate this promising therapeutic agent.

Mechanism of Action and Biological Significance

Molecular Mechanisms of this compound in AML

This compound functions as a multi-kinase inhibitor that targets FLT3 by binding to the inactive conformation of the receptor, categorizing it as a type II FLT3 inhibitor. Molecular docking studies have confirmed this compound's interaction with FLT3, leading to inhibition of downstream signaling pathways including STAT5, AKT, and ERK, which are crucial for cell survival and proliferation in AML. The drug exhibits particular efficacy against FLT3 internal tandem duplication (FLT3-ITD) mutations, which occur in approximately 25% of all AML patients and are associated with poor prognosis and increased relapse rates. This compound's ability to overcome the gatekeeper F691L mutation is especially noteworthy, as this resistance mechanism commonly arises during treatment with currently approved FLT3 inhibitors, representing a significant clinical challenge in AML management.

Apoptosis Signaling Pathways in AML Therapy

Apoptosis, or programmed cell death, occurs through two main pathways that converge on caspase activation. The extrinsic pathway (death receptor pathway) involves caspase-8 activation, while the intrinsic pathway (mitochondrial pathway) involves caspase-9 activation through mitochondrial membrane potential changes and cytochrome c release. Both pathways ultimately activate executioner caspases-3 and -7, which cleave cellular substrates and lead to characteristic apoptotic morphology including chromatin condensation, DNA fragmentation, and membrane blebbing. This compound has been shown to trigger the intrinsic apoptotic pathway in FLT3-ITD mutant AML cells, as evidenced by dissipation of mitochondrial transmembrane potential (Δψm) and activation of caspase-9 and caspase-3.

Table 1: Key Characteristics of this compound as a FLT3 Inhibitor

| Property | Description | Significance |

|---|---|---|

| inhibitor Type | Type II TKI | Binds inactive FLT3 conformation; active against ITD mutations |

| Primary Target | FLT3-ITD | Addresses unmet need in ~25% of AML patients |

| Resistance Coverage | Effective against F691L gatekeeper mutation | Overcomes common resistance to existing therapies |

| Downstream Effects | Inhibits STAT5, AKT, ERK pathways | Blocks proliferation and survival signals |

| Cellular Outcomes | Cell cycle arrest, apoptosis induction | Direct anti-leukemic effects |

Quantitative Assessment of this compound Activity

Anti-proliferative Effects Across Cell Models

Comprehensive cell viability assays have demonstrated this compound's potent anti-leukemic activity across multiple FLT3-ITD mutant models. Using the CellTiter-Glo 2.0 Cell Viability Assay, researchers have established dose-response curves and calculated half-maximal inhibitory concentration (IC50) values for this compound in various AML cell lines and engineered Ba/F3 cells expressing different FLT3 mutations. These quantitative assessments reveal that this compound exhibits superior activity compared to existing clinical drugs gilteritinib and quizartinib, particularly in models harboring the resistant F691L mutation. The drug's effectiveness has also been validated using patient-derived primary cells harboring FLT3-ITD mutations, confirming its potential clinical relevance for AML treatment.

Apoptosis Induction Metrics

Flow cytometry-based apoptosis detection using Annexin V/propidium iodide (PI) staining has provided quantitative metrics of this compound-induced cell death. Studies treating MV4-11 and MOLM13 AML cell lines with varying concentrations of this compound for 24-48 hours demonstrated dose-dependent apoptosis induction, with significant increases in both early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) cell populations. Cell cycle analysis through propidium iodide DNA staining further revealed that this compound treatment causes cell cycle arrest at specific checkpoints, contributing to its anti-proliferative effects. These quantitative apoptosis assessments provide critical data for determining therapeutic indices and establishing appropriate dosing regimens for future clinical applications.

Table 2: Quantitative Anti-Leukemic Activity of this compound in Preclinical Models

| Cell Model | FLT3 Mutation Status | Key Findings | Experimental Outcome |

|---|---|---|---|

| MV4-11 cells | ITD-positive | Dose-dependent apoptosis | Significant increase in Annexin V+ cells at 24-48h |

| MOLM13 cells | ITD-positive | Cell cycle blockade | Arrest at specific cell cycle checkpoints |

| Ba/F3-FLT3-ITD-F691L | ITD with gatekeeper mutation | Superior to gilteritinib/quizartinib | Overcame resistance in vitro and in mouse models |

| Patient-derived primary cells | ITD-positive | Confirmed efficacy | Apoptosis in clinically relevant samples |

| Mouse leukemia models | ITD and ITD-F691L | Prolonged survival | Significant survival benefit vs. comparators |

Flow Cytometry Protocol for Apoptosis Detection

Annexin V/Propidium Iodide Staining Procedure

The following detailed protocol describes the quantification of this compound-induced apoptosis using Annexin V and propidium iodide (PI) staining followed by flow cytometry analysis, based on established methodologies with optimization for this compound-treated AML cells [1] [2].

4.1.1 Sample Preparation and Staining

Cell Culture and Treatment: Seed AML cells (e.g., MV4-11, MOLM13) at a density of 2.0 × 10⁵ cells/mL in 6-well plates. Treat with this compound at desired concentrations (include DMSO vehicle control) for 24-48 hours. For dose-response studies, use a concentration range based on predetermined IC50 values.

Cell Harvesting: Collect both suspended and adherent cells (trypsinize adherent cells gently). Combine cells from same treatment condition and wash twice with cold phosphate-buffered saline (PBS) by centrifugation at 670 × g for 5 minutes at room temperature.

Cell Staining: Resuspend cell pellet (~2 × 10⁶ cells) in 400 μL of PBS. Add 100 μL of incubation buffer containing 2 μL of Annexin V (1 mg/mL) and 2 μL of propidium iodide (1 mg/mL). Incubate for 15-20 minutes at room temperature protected from light.

Flow Cytometry Analysis: Analyze samples immediately without washing using a flow cytometer equipped with 488 nm excitation. Detect Annexin V fluorescence at 530/30 nm (FITC channel) and PI fluorescence at >670 nm (PerCP-Cy5-5 or similar channel). Collect a minimum of 20,000 events per sample.

4.1.2 Gating Strategy and Data Interpretation

- Viable cells: Annexin V-negative, PI-negative (lower left quadrant)

- Early apoptotic cells: Annexin V-positive, PI-negative (lower right quadrant)

- Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (upper right quadrant)

- Necrotic cells: Annexin V-negative, PI-positive (upper left quadrant) - though this population is typically minimal in well-controlled assays

Calculate the total apoptosis percentage by summing early and late apoptotic populations. Compare this compound-treated samples to vehicle controls to determine specific apoptosis induction.

Alternative Apoptosis Detection Methods

While Annexin V/PI staining remains the gold standard for apoptosis detection, several complementary techniques can provide additional insights into this compound's mechanism of action:

Caspase Activation Assays: Utilize fluorogenic substrates such as CellEvent Caspase-3/7 Green Detection Reagent to directly measure executioner caspase activity. Incubate cells with reagent for 30 minutes after this compound treatment and analyze by flow cytometry using 488 nm excitation and 530/30 nm emission detection [3].

Mitochondrial Membrane Potential (Δψm) Assessment: Employ tetramethylrhodamine methyl ester (TMRM) or similar potentiometric dyes to monitor early apoptotic changes. Stain cells with 100 μL TMRM working solution (1 μM in PBS) for 20 minutes at 37°C before flow cytometry analysis [4].

DNA Fragmentation Analysis: Use terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays with modified dUTPs (e.g., Click-iT TUNEL assays) to detect apoptotic DNA cleavage, particularly valuable for fixed cell preparations [5].

Experimental Design and Technical Considerations

Optimization Strategies for this compound Apoptosis Assays

Successful quantification of this compound-induced apoptosis requires careful experimental design and assay optimization. Based on published studies, the following parameters should be considered:

Time Course Considerations: Apoptosis detection should span 24-48 hours post-treatment, as this compound-induced cell death manifests within this timeframe in AML models. Include multiple time points to capture kinetic differences.

Dose Selection: Utilize a concentration range spanning 0.1-10 × IC50 values, with particular attention to therapeutically relevant concentrations. For FLT3-ITD mutant cell lines, effective concentrations typically range from low nanomolar to micromolar.

Cell Density Effects: Maintain consistent cell densities (1-2 × 10⁵ cells/mL) throughout treatment, as high density can inhibit apoptosis and alter drug response.

Appropriate Controls: Include vehicle controls (DMSO at equivalent dilution), positive controls (staurosporine 1 μM for 4 hours, or other known inducers), and uncompensated controls for flow cytometry setup.

Troubleshooting and Quality Control

Common challenges in flow cytometry-based apoptosis detection and their solutions include:

High Background Apoptosis: Ensure optimal cell health before treatment by maintaining logarithmic growth and avoiding nutrient depletion. Use fresh culture media for drug treatments.

Poor Stain Separation: Titrate Annexin V and PI concentrations for specific cell types. Validate staining with camptothecin-treated (10 μM, 4 hours) positive control cells.

Time-Sensitive Analysis: Process Annexin V-stained samples within 1 hour of staining, as the assay is time-sensitive due to ongoing apoptotic processes.

Instrument Calibration: Regularly calibrate flow cytometer with fluorescent beads and perform compensation using single-stained controls to address spectral overlap.

The following diagram illustrates the key apoptotic signaling pathways affected by this compound treatment and the detection points for flow cytometry analysis:

Conclusion

These detailed application notes and protocols provide researchers with robust methodologies for assessing this compound-induced apoptosis in AML models using flow cytometry. The comprehensive approach encompassing Annexin V/PI staining, caspase activation assays, and mitochondrial membrane potential assessment enables thorough characterization of this compound's mechanism of action. The quantitative data generated through these methods demonstrates this compound's promising activity against FLT3-ITD mutant AML, including resistant forms with F691L mutations. As this compound continues through preclinical development toward clinical trials, these standardized protocols will facilitate consistent evaluation across research laboratories and support the development of this promising therapeutic agent for acute myeloid leukemia.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using ... [pmc.ncbi.nlm.nih.gov]

- 2. , a novel FLT3 inhibitor, overcomes secondary drug... This compound [biosignaling.biomedcentral.com]

- 3. Flow Cytometry Analysis of Dose Response for Apoptosis ... [thermofisher.com]

- 4. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. for Assays and... | Thermo Fisher Scientific - CN Apoptosis [thermofisher.cn]

Introduction to Ningetinib and Its Relevance

Ningetinib is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Initially developed for solid tumors, recent studies have identified it as a potent inhibitor of the FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a mutation associated with poor prognosis in AML [1] [2].

Key Findings on this compound's Activity

The anti-leukemic activity of this compound is quantifiable. The table below summarizes key quantitative data from cell-based assays [1]:

| Parameter | Experimental Model | Finding | Significance |

|---|---|---|---|

| Cell Viability (IC50) | MV4-11 cells (FLT3-ITD) | ~10 nM | Potent inhibition of cell proliferation. |

| Cell Viability (IC50) | MOLM13 cells (FLT3-ITD) | ~20 nM | Potent inhibition of cell proliferation. |

| Apoptosis Induction | MV4-11 & MOLM13 cells | Significant increase in Annexin V+ cells (48h) | Triggers programmed cell death. |

| Cell Cycle Arrest | MV4-11 & MOLM13 cells | Accumulation of cells in G0/G1 phase (24h) | Blocks cell cycle progression. |

| Target Inhibition | MV4-11 cells | Suppressed phosphorylation of FLT3, STAT5, AKT, ERK | Inhibits oncogenic FLT3 signaling and downstream pathways. |

| In Vivo Efficacy | MOLM13 mouse model | Significant prolongation of survival | Confirms activity in a live animal model. |

Experimental Protocol: Cell Cycle Analysis via PI Staining

This protocol outlines how to analyze the DNA content of fixed cells using Propidium Iodide (PI) staining for flow cytometry, allowing you to determine the percentage of cells in G0/G1, S, and G2/M phases [1] [3].

Major Steps of the Workflow

The following diagram illustrates the complete experimental workflow:

Materials and Reagents

- Cell Lines: FLT3-ITD mutant AML cells (e.g., MV4-11, MOLM13) [1].

- Drug: this compound (e.g., from TargetMol). Prepare a 10 mM stock in DMSO and store at -20°C [1].

- Other Reagents:

- Phosphate-Buffered Saline (PBS)

- 70% Ethanol (in distilled water, not PBS)

- Ribonuclease I (RNase, 100 µg/mL stock)

- Propidium Iodide (PI, 50 µg/mL stock) [3]

Detailed Procedure

Cell Harvesting and Treatment:

- Culture AML cells and treat with this compound at desired concentrations (e.g., near the IC50 of 10-20 nM) and a DMSO vehicle control for 24 hours [1].

- Harvest cells by gentle centrifugation (e.g., 300-400 x g for 5 minutes). For adherent cells, use trypsin followed by centrifugation.

- Aspirate the supernatant and resuspend the cell pellet in cold PBS.

Fixation:

- While gently vortexing the cell suspension, add cold 70% ethanol drop-wise to the pellet. Note: Ethanol must be made with distilled water, not PBS, to prevent protein precipitation [3].

- Fix the cells for at least 30 minutes at 4°C. Fixed cells can be stored in ethanol for several weeks at 4°C.

Staining:

- Centrifuge the fixed cells at 850 x g for 5 minutes and carefully discard the ethanol supernatant.

- Wash the pellet twice with PBS to remove residual ethanol.

- Resuspend the cell pellet in PBS containing 50 µL of a 100 µg/mL RNase stock solution. Incubate for a period to digest RNA, which would otherwise bind PI and cause high background.

- Add 200 µL of a 50 µg/mL PI stock solution to the cell suspension. Mix well and incubate in the dark for at least 30 minutes before analysis [3].

Data Acquisition and Analysis

Flow Cytometry:

- Use a flow cytometer equipped with a 488 nm laser and a detector using a filter around 605 nm for PI emission.

- Collect data from a minimum of 10,000 single-cell events.

- Use forward scatter (FSC) vs. side scatter (SSC) to gate on the intact cell population.

- Use pulse area vs. pulse width analysis to exclude cell doublets and aggregates, ensuring you analyze only single cells [3].

Cell Cycle Fitting:

- Plot a histogram of the PI fluorescence intensity (DNA content).

- Use flow cytometry software (e.g., ModFit LT, FlowJo) with an algorithm to fit the peaks and calculate the percentage of cells in each phase [3]:

- G0/G1 phase: Cells with 2N DNA content (first major peak).

- S phase: Cells with DNA content between 2N and 4N (the "valley" between peaks).

- G2/M phase: Cells with 4N DNA content (second major peak).

Protocol for Assessing Apoptosis by Annexin V/PI Staining

To complement cell cycle analysis, you can assess apoptosis using a dual-staining protocol with Annexin V and PI [1].

Major Steps of the Workflow

The logical relationship between staining results and cell status is as follows:

Detailed Procedure

- Cell Treatment: Treat cells with this compound and appropriate controls for 24-48 hours [1].

- Staining: Follow the manufacturer's protocol for your Annexin V kit. Typically, this involves:

- Harvesting cells (without using trypsin, as it can digest surface proteins) and washing in cold PBS.

- Resuspending the cell pellet in a 1X Annexin V Binding Buffer.

- Adding Fluorochrome-conjugated Annexin V and Propidium Iodide to the cell suspension.

- Incubating for 15 minutes in the dark at room temperature.

- Analysis: Analyze by flow cytometry within 1 hour. Use the following quadrants on a dot plot (Annexin V vs. PI):

- Annexin V-/PI-: Viable, non-apoptotic cells.

- Annexin V+/PI-: Early apoptotic cells (phosphatidylserine externalized, membrane intact).

- Annexin V+/PI+: Late apoptotic or necrotic cells (membrane integrity lost).

Mechanistic Insights: FLT3 Signaling Pathway

This compound exerts its effects by directly inhibiting the constitutively active FLT3-ITD kinase. The following diagram illustrates the signaling pathway and this compound's point of intervention:

Application Notes for Researchers

- Overcoming Resistance: A significant finding is that this compound remains effective against AML cells with the "gatekeeper" mutation FLT3-ITD-F691L, which confers resistance to other FLT3 inhibitors like gilteritinib and quizartinib [1]. This makes it a compelling candidate for studying relapsed/refractory AML.

- Protocol Adaptation: The cell cycle protocol using PI staining is a robust and widely applicable method. It can be adapted for use with other intracellular markers, though compatibility with fixation and permeabilization steps must be verified [3].

- Beyond Cell Cycle: To gain deeper insights, consider integrating these protocols with Western blot analysis to confirm the inhibition of FLT3 and its downstream targets (p-STAT5, p-AKT, p-ERK) as part of a comprehensive mechanistic study [1].

I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. Should you require further clarification on any of the steps or wish to explore other related techniques, please feel free to ask.

Reference List

- Cell Communication and Signaling (2024). This compound, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia. [1]

- PMC (2024). This compound, a novel FLT3 inhibitor, overcomes secondary... [2]

- Abcam Technical Protocol (2014). Flow cytometry with PI staining. [3]

- Thermo Fisher Scientific (2015). Cell Cycle Analysis Assays. [4]

- Selleck Chemicals. This compound product information. [5]

References

- 1. , a novel FLT3 inhibitor, overcomes secondary drug... This compound [biosignaling.biomedcentral.com]

- 2. This compound, a novel FLT3 inhibitor, overcomes secondary ... [pmc.ncbi.nlm.nih.gov]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. Assays | Thermo Fisher Scientific - US Cell Cycle Analysis [thermofisher.com]

- 5. This compound | c-Met inhibitor | Mechanism | Concentration [selleckchem.com]

Comprehensive Application Note: Investigating Ningetinib's Inhibition of FLT3 Downstream Signaling Pathways in AML

Introduction to Ningetinib and FLT3 Targeting

This compound is an investigational small molecule tyrosine kinase inhibitor (TKI) initially developed for solid tumors that has recently demonstrated significant potential for treating acute myeloid leukemia (AML) with FLT3 mutations. As a multi-kinase inhibitor, this compound targets several receptor tyrosine kinases including c-MET, VEGFR, and AXL, but recent research has revealed its potent activity against FLT3, particularly in overcoming drug-resistant mutations that limit current therapies [1]. The FMS-like tyrosine kinase 3 (FLT3) receptor is a critical therapeutic target in AML, with approximately 30% of newly diagnosed AML patients harboring activating mutations that drive leukemogenesis through constitutive activation of multiple downstream survival pathways [2] [3].

The most common FLT3 mutations are internal tandem duplications (ITD) in the juxtamembrane domain, occurring in approximately 25% of AML patients, and tyrosine kinase domain (TKD) mutations in approximately 7-10% of cases [1] [2]. These mutations result in ligand-independent dimerization and constitutive activation of FLT3, leading to aberrant activation of downstream signaling pathways including STAT5, MAPK/ERK, and PI3K/AKT that promote leukemic cell proliferation, survival, and resistance to apoptosis [1] [4]. Despite the development of several FLT3 inhibitors, the emergence of resistance mutations—particularly the "gatekeeper" F691L mutation—remains a substantial clinical challenge that this compound appears capable of addressing based on recent preclinical evidence [1] [5].

FLT3 Signaling Pathway and Downstream Effectors

FLT3 Structure and Activation Mechanisms

FLT3 is a class III receptor tyrosine kinase consisting of five extracellular immunoglobulin-like domains, a transmembrane region, a juxtamembrane (JM) domain, and two intracellular tyrosine kinase domains (TKD1 and TKD2) [4] [5]. Under physiological conditions, FLT3 activation is tightly regulated by binding of the FLT3 ligand (FL), which induces receptor dimerization and autophosphorylation. However, ITD and TKD mutations result in constitutive, ligand-independent activation through distinct mechanisms:

- FLT3-ITD mutations: Located in the JM domain, these disrupt the autoinhibitory function and lead to continuous activation without ligand binding [2] [5].

- FLT3-TKD mutations: Typically occurring at codon D835 or others in the activation loop, these stabilize the active kinase conformation and prevent normal regulatory control [2] [4].

The intracellular signaling network downstream of mutated FLT3 involves multiple parallel pathways that collectively promote leukemogenesis. Upon activation, FLT3 phosphorylates various adaptor proteins that engage three major signaling axes: the RAS/MAPK pathway (regulating proliferation and differentiation), the PI3K/AKT pathway (controlling survival and metabolism), and the JAK/STAT pathway (particularly STAT5, influencing gene expression) [4] [5]. Additionally, FLT3-ITD mutations uniquely drive constitutive STAT5 phosphorylation through direct interaction, a feature not observed with wild-type FLT3 or TKD mutations [4].

Clinical Significance in AML

FLT3 mutations, particularly ITD, are associated with poor clinical outcomes including higher relapse rates and reduced overall survival [2] [3]. The presence of these mutations transforms FLT3 into a critical oncogenic driver that sustains leukemic cell growth and survival. Several FLT3 inhibitors have been developed, categorized as:

- Type I inhibitors (e.g., Gilteritinib, Midostaurin): Bind the active conformation of FLT3 and target both ITD and TKD mutations.

- Type II inhibitors (e.g., Quizartinib): Bind the inactive conformation and primarily target ITD mutations [1] [5].

Despite these advancements, secondary resistance frequently develops, often through acquisition of additional FLT3 mutations (especially F691L) or activation of bypass signaling pathways [1] [5]. This compound represents a promising new agent that appears to overcome these limitations based on recent preclinical studies.

Experimental Data Summary and Quantitative Analysis

Antileukemic Activity of this compound

Table 1: this compound IC50 Values in FLT3-Mutant Cellular Models

| Cell Line / Model | FLT3 Mutation Status | Proliferation IC50 (nM) | Apoptosis Induction | Cell Cycle Arrest |

|---|---|---|---|---|

| MV4-11 | FLT3-ITD | ~10-30 nM | Significant at ≥30 nM | G1 phase arrest |

| MOLM13 | FLT3-ITD | ~10-30 nM | Significant at ≥30 nM | G1 phase arrest |

| Ba/F3-FLT3-ITD | Engineered ITD | ~10-30 nM | Significant at ≥30 nM | Not specified |

| Ba/F3-FLT3-ITD-F691L | ITD + Gatekeeper mutation | ~30-100 nM | Significant at ≥100 nM | Not specified |

| Primary AML cells | FLT3-ITD | ~10-100 nM (patient-dependent) | Variable by sample | Patient-dependent |

Comprehensive cell proliferation assays demonstrated that this compound effectively inhibits growth across multiple FLT3-mutant AML models with low nanomolar potency [1]. The inhibitor showed consistent activity against both canonical FLT3-ITD mutations and the challenging F691L gatekeeper mutation that confers resistance to many existing FLT3 inhibitors. The F691L mutation is located in the kinase domain and typically interferes with drug binding through steric hindrance, but this compound appears to maintain effective inhibition, suggesting a potentially distinct binding mode or enhanced affinity that overcomes this resistance mechanism [1].

Downstream Pathway Modulation

Table 2: this compound Effects on FLT3 Downstream Signaling Pathways

| Signaling Pathway | Key Components | Inhibition by this compound | Functional Consequences |

|---|---|---|---|

| STAT5 | Phosphorylated STAT5 | Complete inhibition at ≥30 nM | Reduced survival gene expression |

| MAPK/ERK | Phospho-ERK1/2 | Complete inhibition at ≥30 nM | Decreased proliferation signals |

| PI3K/AKT | Phospho-AKT | Complete inhibition at ≥30 nM | Impaired survival signals |

| Apoptosis Pathways | Cleaved caspase-3, PARP | Increased at ≥30 nM | Enhanced apoptotic cell death |

| Cell Cycle Regulation | Cyclin D, CDK4/6 | Reduced expression | G1 phase cell cycle arrest |

Immunoblot analyses confirmed that this compound treatment results in dose-dependent inhibition of key FLT3 downstream signaling pathways [1]. At concentrations of 30 nM and above, this compound effectively suppressed phosphorylation of STAT5, AKT, and ERK within 2-4 hours of treatment, indicating rapid and comprehensive pathway inhibition. This multi-pathway suppression is significant because compensatory activation of alternative survival pathways often limits the efficacy of targeted therapies, particularly in AML [1] [6].

Detailed Experimental Protocols

Immunoblot Analysis of FLT3 Downstream Signaling

Purpose: To detect and quantify changes in phosphorylation status of FLT3 and its downstream signaling effectors following this compound treatment.

Materials and Reagents:

- Cell Lines: MV4-11 (FLT3-ITD), MOLM13 (FLT3-ITD), or primary FLT3-mutant AML cells

- Inhibitors: this compound (TargetMol), dissolved in DMSO to 10 mM stock concentration

- Antibodies: Anti-FLT3, anti-phospho-FLT3, anti-STAT5, anti-phospho-STAT5, anti-AKT, anti-phospho-AKT, anti-ERK1/2, anti-phospho-ERK1/2, anti-caspase-3, anti-PARP, and β-actin loading control

- Lysis Buffer: 20 mM Tris (pH 7.4), 100 mM NaCl, 1% Igepal, 1 mM EDTA, 2 mM NaVO₄, plus protease inhibitor cocktail

Procedure:

- Cell Treatment: Seed cells at 2.0×10⁵ cells/mL in 6-well plates. Treat with this compound at concentrations ranging from 0-100 nM for 2-24 hours. Include DMSO-only treated cells as negative control.

- Protein Extraction:

- Harvest cells by centrifugation at 1,500 rpm for 5 minutes

- Wash cells twice with ice-cold PBS

- Lyse cells in lysis buffer (100 μL per 1×10⁶ cells) for 30 minutes on ice with occasional vortexing

- Clarify lysates by centrifugation at 16,000×g for 15 minutes at 4°C

- Transfer supernatant to new tubes and quantify protein concentration using BCA assay

- Immunoprecipitation (for FLT3): For FLT3 phosphorylation analysis, incubate 500 μg of protein lysate with anti-FLT3 antibody overnight at 4°C, then with protein A/G beads for 2 hours. Wash beads 3 times with lysis buffer before elution.

- Western Blotting:

- Separate 20-50 μg of protein by SDS-PAGE (8-12% gels depending on target protein size)

- Transfer to PVDF or nitrocellulose membranes

- Block with 5% BSA in TBST for 1 hour

- Incubate with primary antibodies overnight at 4°C

- Wash membranes 3 times with TBST

- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature

- Detect using enhanced chemiluminescence (ECL) substrate

- Image using chemiluminescence detection system

Technical Notes:

- For phosphorylation studies, include phosphatase inhibitors in all buffers

- Ensure protein loading consistency by confirming equal β-actin expression

- Perform dose-response and time-course experiments to establish optimal conditions

- Include positive controls (e.g., cells with known pathway activation) when available

Cell Viability and Apoptosis Assays

Cell Viability Assessment:

- Seed cells in 96-well plates at 3×10³ cells/well in 100 μL medium

- Treat with this compound (0-100 nM) in triplicate for 48 hours

- Assess viability using CellTiter-Glo 2.0 Luminescent Cell Viability Assay

- Measure luminescence and calculate IC₅₀ values using non-linear regression analysis in GraphPad Prism

Apoptosis Analysis by Flow Cytometry:

- Treat cells (2.0×10⁵/mL) with this compound for 24-48 hours

- Harvest cells and stain with Annexin V-FITC and propidium iodide using Apoptosis Detection Kit

- Analyze by flow cytometry within 1 hour

- Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations

Cell Cycle Analysis:

- Harvest this compound-treated cells after 24 hours

- Fix in 70% ethanol at -20°C overnight

- Stain with propidium iodide solution containing RNase A

- Analyze DNA content by flow cytometry and determine cell cycle distribution

Signaling Mechanisms and Technical Considerations

This compound's Mechanism of FLT3 Pathway Inhibition

The molecular interactions between this compound and FLT3 signaling components can be visualized through the following mechanism of action:

Diagram 1: this compound mechanism of action in FLT3-mutant AML cells. This compound directly inhibits FLT3 receptors with ITD and F691L resistance mutations, blocking activation of downstream STAT5, MAPK/ERK, and PI3K/AKT signaling pathways that drive leukemic cell survival and proliferation.

Molecular docking studies suggest this compound functions as a type II FLT3 inhibitor, binding the inactive conformation of the kinase domain at a region adjacent to the ATP-binding pocket [1]. This binding mode may contribute to its ability to overcome the F691L gatekeeper mutation, which typically confers resistance to type II inhibitors but appears susceptible to this compound. The comprehensive inhibition across multiple downstream pathways is particularly important given the pathway redundancy in FLT3-mutant AML, where persistent activation of any single survival pathway can maintain leukemic cell viability despite inhibition of others [1] [6].

Technical Considerations for FLT3 Signaling Studies

When investigating this compound's effects on FLT3 signaling, several technical aspects require careful attention:

Microenvironment Factors: Bone marrow stroma can activate parallel signaling pathways that protect leukemic cells from FLT3 inhibition [7]. Consider incorporating stromal co-culture systems when modeling resistance mechanisms.

FLT3 Ligand Effects: Elevated FLT3 ligand levels following chemotherapy can mitigate FLT3 inhibition [8]. Monitor FL levels in experimental systems using ELISA when relevant.

Mutation Location Specificity: Recent evidence indicates that ITD insertion location (JM domain vs. TKD1) significantly influences signaling network wiring and drug sensitivity [6]. Characterize ITD insertion sites in experimental models.

Time Course Considerations: Maximum inhibition of FLT3 phosphorylation and downstream signaling typically occurs within 2-4 hours of this compound treatment, but functional responses (apoptosis, cell cycle arrest) manifest over 24-48 hours [1].

Conclusion and Research Applications

This compound represents a promising therapeutic candidate for FLT3-mutant AML, particularly in cases involving resistance mutations such as F691L that limit current targeted therapies. The comprehensive experimental data demonstrate its potent inhibition of FLT3 downstream signaling through STAT5, MAPK/ERK, and PI3K/AKT pathways at low nanomolar concentrations. The detailed protocols provided enable rigorous investigation of this compound's mechanisms of action and support its continued development as a potential treatment option for resistant AML.

The integration of immunoblot analysis, cell viability assays, and signaling network mapping provides a robust framework for evaluating this compound's therapeutic potential and understanding resistance mechanisms. These experimental approaches can be further extended to investigate combination strategies with conventional chemotherapy, hypomethylating agents, or other targeted therapies to enhance antileukemic efficacy and prevent resistance development [7] [5]. As research progresses, these methodologies will be essential for translating preclinical findings into clinically effective treatment regimens for FLT3-mutant AML patients with limited therapeutic options.

References